

Standard Operating Procedures for VT-464 Racemate: Application Notes and Protocols

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Compound of Interest

Compound Name: VT-464 racemate

Cat. No.: B1139212

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This document provides detailed application notes and protocols for the handling, storage, and experimental use of **VT-464 racemate**, a potent and selective nonsteroidal inhibitor of CYP17A1 lyase. VT-464, also known as seviteronel, is a valuable research compound for studies in oncology, particularly in the context of castration-resistant prostate cancer (CRPC) and other hormone-dependent malignancies.

Introduction to VT-464 Racemate

VT-464 is a small molecule that selectively inhibits the 17,20-lyase activity of the enzyme cytochrome P450 17A1 (CYP17A1).[1][2][3] This enzyme is critical in the androgen biosynthesis pathway. By selectively targeting the lyase function over the hydroxylase function, VT-464 aims to reduce androgen production with potentially fewer side effects related to corticosteroid synthesis disruption.[1][2][3] The racemate form contains both enantiomers of the active compound.

Storage and Stability

Proper storage of **VT-464 racemate** is crucial to maintain its integrity and ensure the reproducibility of experimental results. The following storage conditions are recommended based on commercially available information.

Table 1: Recommended Storage Conditions for **VT-464 Racemate**^[4]

Condition	Temperature	Duration
Long-term Storage	-80°C	Up to 2 years
Short-term Storage	-20°C	Up to 1 year

Note: Currently, detailed public data on the stability of **VT-464 racemate** under various conditions such as in different solvents, at different temperatures over time, or its light sensitivity is limited. It is recommended to protect the compound from light and to prepare fresh solutions for experiments whenever possible. Aliquoting stock solutions is advised to avoid repeated freeze-thaw cycles.^[4]

Handling and Safety Precautions

VT-464 racemate should be handled with caution, following standard laboratory procedures for potentially hazardous compounds. Although a specific Safety Data Sheet (SDS) for the racemate is not widely available, the following precautions are recommended based on the handling of similar cytotoxic and investigational new drugs.

Personal Protective Equipment (PPE):

- **Gloves:** Chemical-resistant gloves (e.g., nitrile) should be worn at all times when handling the solid compound or its solutions.
- **Lab Coat:** A clean, buttoned lab coat should be worn to protect street clothes.
- **Eye Protection:** Safety glasses with side shields or goggles are mandatory to protect from splashes or aerosols.
- **Respiratory Protection:** When handling the solid powder outside of a certified chemical fume hood, a properly fitted respirator (e.g., N95) is recommended to avoid inhalation.

Engineering Controls:

- All weighing and initial dilutions of the solid compound should be performed in a certified chemical fume hood or a powder containment hood.
- Solutions should be prepared in a well-ventilated area, preferably within a fume hood.

Spill and Waste Disposal:

- In case of a spill, decontaminate the area with an appropriate solvent (e.g., 70% ethanol) and absorb the material with an inert absorbent. Dispose of the waste in a sealed container as chemical waste.
- All disposable materials that come into contact with **VT-464 racemate** (e.g., pipette tips, tubes, gloves) should be disposed of as hazardous chemical waste according to institutional guidelines.

Experimental Protocols

Preparation of Stock Solutions

Consistent and accurate preparation of stock solutions is fundamental for reliable experimental outcomes.

Table 2: Solubility of **VT-464 Racemate**

Solvent	Concentration
DMSO	≥ 50 mg/mL

Protocol for Preparing a 10 mM DMSO Stock Solution:

- Equilibrate the vial of **VT-464 racemate** (Molar Mass: 399.34 g/mol) to room temperature before opening.
- In a chemical fume hood, weigh the desired amount of the solid compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.99 mg of **VT-464 racemate**.

- Add the appropriate volume of anhydrous DMSO to the solid. For 3.99 mg, add 1 mL of DMSO.
- Vortex or sonicate the solution until the solid is completely dissolved.
- Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
- Store the aliquots at -20°C or -80°C as per the recommended storage conditions.

Preparation of Working Solutions for in vitro Assays

For cell-based assays, the final concentration of DMSO should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.

Protocol for Preparing a 10 μM Working Solution:

- Thaw a vial of the 10 mM DMSO stock solution.
- Perform a serial dilution in cell culture medium. For example, to prepare a 10 μM working solution, dilute the 10 mM stock solution 1:1000 in the desired cell culture medium.
 - Example: Add 1 μL of the 10 mM stock solution to 999 μL of cell culture medium.
- Mix thoroughly by gentle pipetting or inversion.
- Use the freshly prepared working solution for your experiments.

Preparation of Formulations for in vivo Studies

The following are example formulations for the oral administration of **VT-464 racemate** in animal models. The choice of vehicle will depend on the specific experimental design and animal model.

Table 3: Example Formulations for in vivo Administration[4]

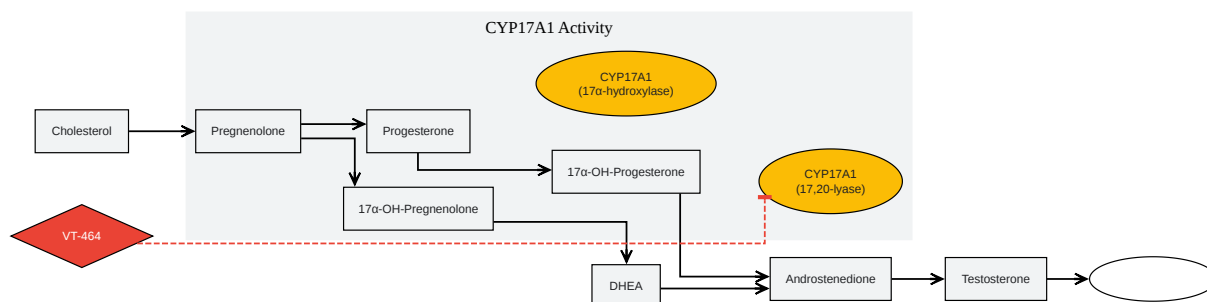
Formulation	Solubility
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 3 mg/mL
10% DMSO, 90% Corn Oil	≥ 3 mg/mL

Protocol for Preparing a 3 mg/mL Formulation in DMSO/PEG300/Tween-80/Saline:[4]

- Start with a concentrated stock solution of VT-464 in DMSO (e.g., 30 mg/mL).
- To prepare 1 mL of the final formulation, add 100 μ L of the 30 mg/mL DMSO stock to 400 μ L of PEG300. Mix well.
- Add 50 μ L of Tween-80 to the mixture and mix thoroughly.
- Add 450 μ L of saline and vortex until a clear solution is obtained.
- This formulation should be prepared fresh daily before administration.

Mechanism of Action and Signaling Pathway

VT-464 is a selective inhibitor of the 17,20-lyase activity of CYP17A1. This enzyme is a key player in the steroidogenesis pathway, responsible for the conversion of pregnenolone and progesterone to their 17 α -hydroxy derivatives and subsequently to dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to androgens like testosterone. By inhibiting the 17,20-lyase step, VT-464 blocks the production of these androgen precursors.

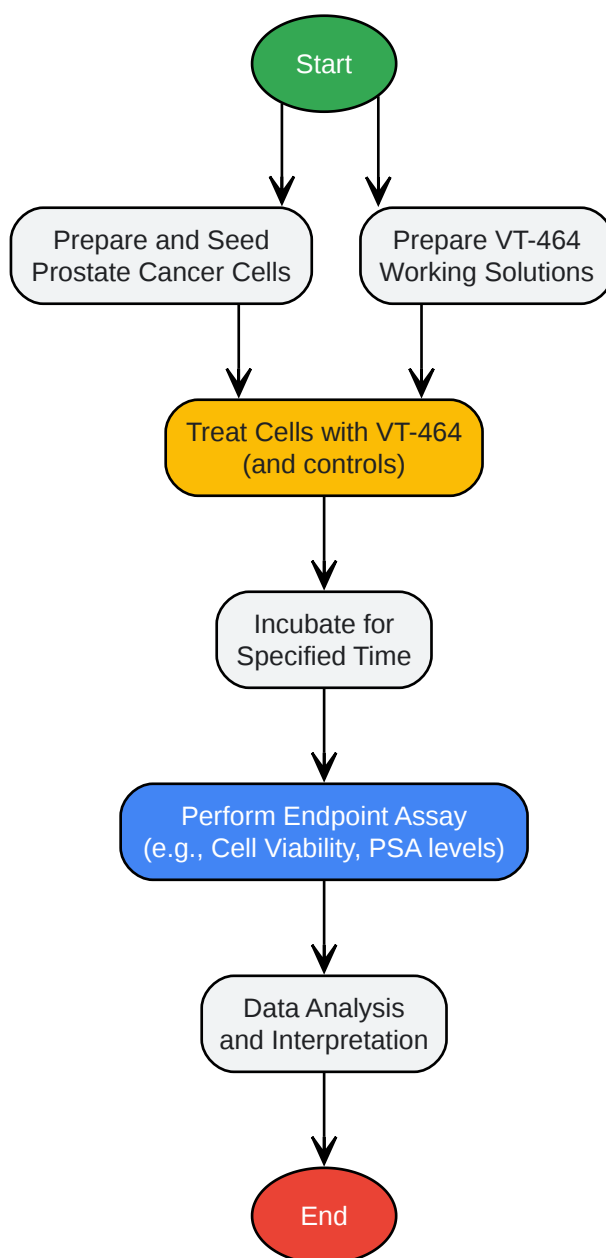


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Caption: Mechanism of action of VT-464 in the androgen biosynthesis pathway.

Experimental Workflow Example

The following diagram illustrates a general workflow for evaluating the efficacy of **VT-464 racemate** in an in vitro cell-based assay.



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Caption: A typical workflow for an in vitro experiment using VT-464.

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